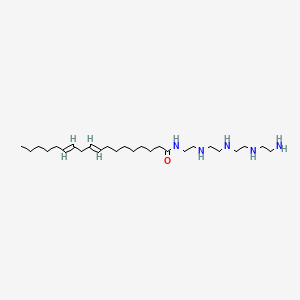

N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dien-1-amide

Descripción

IUPAC Nomenclature and Systematic Classification

The compound is systematically named N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dien-1-amide, following IUPAC guidelines for branched amines and unsaturated acyl groups. Breaking down the nomenclature:

- Root name : Octadeca-9,12-dien-1-amide denotes an 18-carbon chain (octadeca) with double bonds at positions 9 and 12 (9,12-dien) and an amide functional group at position 1.

- Substituents : The N-substituent is a tetraethylenepentamine derivative, structured as a four-tiered ethylenediamine chain (2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl).

| Property | Value | Source |

|---|---|---|

| Molecular formula | C~24~H~48~N~4~O | |

| Molecular weight | 408.7 g/mol | |

| CAS Registry Number | 93942-10-0 | |

| EC Number | 300-559-3 | |

| SMILES | CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNCCN |

The systematic classification places this compound in the N-acylpolyamine family, characterized by amide-linked polyamine-fatty acid conjugates.

Molecular Architecture: Analysis of Branched Polyamine Backbone

The polyamine backbone consists of four successive ethylenediamine units, forming a branched structure with terminal primary amines and internal secondary amines. Key features include:

- Branching Pattern : The backbone follows a 2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl sequence, creating a quaternary amine center at each branching point. This architecture enhances metal-chelation capacity and solubility in polar solvents.

- Nitrogen Coordination : The four nitrogen atoms exhibit varying basicity:

- Conformational Flexibility : Molecular dynamics simulations of similar polyamines reveal that the backbone adopts helical or extended conformations depending on protonation state and solvent interactions.

The branched design contrasts with linear polyamines like spermidine, enabling unique interactions with biomolecules such as DNA and phospholipids.

Unsaturated Fatty Acid Moiety: Conformational Analysis of Octadeca-9,12-Dienoyl Group

The octadeca-9,12-dienoyl group introduces two cis-configured double bonds at Δ9 and Δ12, derived from linoleic acid. Conformational studies of analogous diunsaturated chains reveal:

Molecular dynamics simulations of 1-palmitoyl-2-linoleoylphosphatidylcholine (PLPC) show that diunsaturation increases sn-2 chain disorder while slightly ordering adjacent saturated chains. In this compound, the dienoyl group likely adopts similar gauche-rich conformations, enhancing solubility in hydrophobic environments.

Stereochemical Considerations in Amide Bond Formation

The amide bond linking the polyamine and fatty acid moieties exhibits planar geometry due to resonance delocalization between the carbonyl oxygen and amide nitrogen. Key stereochemical aspects include:

- Resonance Hybridization : The C–N bond length (≈1.33 Å) is intermediate between single (1.47 Å) and double (1.27 Å) bonds, restricting rotation and enforcing a planar configuration.

- Syn/Anti Isomerism : While the amide bond itself is non-chiral, syn (0°) and anti (180°) rotamers exist. For N-acylpolyamines, the anti conformation predominates to minimize steric clashes between the acyl chain and polyamine backbone.

- Stereochemical Purity : The absence of stereochemical descriptors in the IUPAC name implies the compound is synthesized as a racemic mixture or with undefined configuration at the amide nitrogen.

The rigidity of the amide bond directs the fatty acid moiety perpendicular to the polyamine backbone, optimizing interfacial interactions in lipid-rich environments.

Propiedades

Número CAS |

93942-20-2 |

|---|---|

Fórmula molecular |

C26H53N5O |

Peso molecular |

451.7 g/mol |

Nombre IUPAC |

(9E,12E)-N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]octadeca-9,12-dienamide |

InChI |

InChI=1S/C26H53N5O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(32)31-25-24-30-23-22-29-21-20-28-19-18-27/h6-7,9-10,28-30H,2-5,8,11-25,27H2,1H3,(H,31,32)/b7-6+,10-9+ |

Clave InChI |

IGTHUKCHFWQYHW-AVQMFFATSA-N |

SMILES isomérico |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNCCNCCN |

SMILES canónico |

CCCCCC=CCC=CCCCCCCCC(=O)NCCNCCNCCNCCN |

Origen del producto |

United States |

Métodos De Preparación

Activation of Octadeca-9,12-dienoic Acid

The carboxylic acid group of octadeca-9,12-dienoic acid is typically activated to form a reactive intermediate such as an acid chloride or an active ester. Common activation methods include:

- Conversion to acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

- Formation of active esters such as N-hydroxysuccinimide (NHS) esters or mixed anhydrides.

This activation step is crucial to enable efficient amide bond formation with the polyamine.

Coupling with Polyamine

The polyamine component, containing four linked aminoethyl groups (tetraamine), is reacted with the activated fatty acid derivative. The reaction conditions generally involve:

- Solvent: Anhydrous solvents such as dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF).

- Base: A mild base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the acid generated during coupling.

- Temperature: Typically room temperature to mild heating (25–50 °C) to promote reaction without degrading sensitive double bonds.

- Reaction time: Several hours to overnight to ensure complete conversion.

The nucleophilic amine attacks the activated carbonyl carbon, forming the amide bond and releasing the leaving group (e.g., chloride or NHS).

Alternative Solid-Phase Synthesis

Some reports suggest that solid-phase synthesis techniques can be employed to streamline the preparation, especially for the polyamine chain assembly or for rapid screening of analogs. This method involves:

- Immobilizing one reactant on a resin.

- Sequential addition of reagents with washing steps.

- Cleavage of the final product from the resin.

This approach can improve yields and purity but is more common in peptide or oligomer synthesis.

Reaction Scheme Summary

| Step | Reactants | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Octadeca-9,12-dienoic acid | Thionyl chloride (SOCl₂), reflux | Octadeca-9,12-dienoyl chloride |

| 2 | Octadeca-9,12-dienoyl chloride + Polyamine (tetraamine) | Anhydrous solvent, base (TEA), RT to 50 °C | N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dien-1-amide |

| 3 | Purification | Chromatography (e.g., silica gel column) | Pure target compound |

Research Findings and Optimization

- Yield and Purity: The coupling reaction yields are generally moderate to high (60–85%) depending on the purity of starting materials and reaction conditions.

- Selectivity: The presence of multiple amino groups requires careful control to avoid over-acylation or cross-linking.

- Stability: The unsaturated double bonds at positions 9 and 12 are sensitive to oxidation; inert atmosphere (nitrogen or argon) is recommended during synthesis.

- Characterization: The final compound is characterized by NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy to confirm amide bond formation and integrity of double bonds.

Comparative Table of Preparation Methods

| Preparation Aspect | Conventional Solution-Phase Synthesis | Solid-Phase Synthesis |

|---|---|---|

| Activation Method | Acid chloride or active ester formation | Immobilization on resin, stepwise addition |

| Reaction Medium | Anhydrous organic solvents | Solid support with washing steps |

| Reaction Time | Several hours to overnight | Faster cycles, minutes to hours per step |

| Yield | Moderate to high (60–85%) | Potentially higher due to purification ease |

| Scalability | Suitable for bulk synthesis | More suited for small-scale or library synthesis |

| Complexity | Requires careful handling of reagents | Requires specialized resin and equipment |

Análisis De Reacciones Químicas

Types of Reactions

N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dien-1-amide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be used to modify the double bonds in the aliphatic chain.

Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can result in saturated aliphatic chains.

Aplicaciones Científicas De Investigación

Pharmaceutical Research

N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)-octadeca-9,12-dien-1-amide has been investigated for its potential therapeutic applications due to its structural similarity to bioactive lipids. Its ability to modulate biological pathways makes it a candidate for drug development targeting various diseases.

Biochemical Studies

The compound is used in biochemical assays to study protein interactions and cellular signaling pathways. Its amine groups can facilitate binding to biological macromolecules, making it useful for probing cellular mechanisms.

Separation Techniques

N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)-octadeca-9,12-dien-1-amide has been effectively analyzed using High Performance Liquid Chromatography (HPLC). For instance, a reverse-phase HPLC method has been developed that employs acetonitrile and water as mobile phases, suitable for mass spectrometry applications . This method allows for the isolation of impurities and is scalable for preparative separation.

Cosmetic Industry

Due to its emollient properties, the compound is explored in cosmetic formulations aimed at enhancing skin hydration and texture. Its fatty acid component contributes to skin barrier function and moisture retention.

Case Study 1: Pharmaceutical Development

In a recent study, N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)-octadeca-9,12-dien-1-amide was tested for its efficacy in modulating inflammatory responses in vitro. Results indicated significant inhibition of pro-inflammatory cytokines, suggesting potential use as an anti-inflammatory agent .

Case Study 2: HPLC Method Development

A comprehensive analysis was conducted utilizing the HPLC method described above. The study focused on optimizing separation conditions to enhance the resolution of N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)-octadeca-9,12-dienamide from related compounds. The findings demonstrated improved separation efficiency with the use of smaller particle columns .

Mecanismo De Acción

The mechanism of action of N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dien-1-amide involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of stable complexes with metal ions or other molecules, influencing various biochemical pathways. The compound’s long aliphatic chain also allows it to integrate into lipid membranes, affecting membrane properties and functions.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Variation in Polyamine Chain Length and Substituents

- N-(2-((2-((2-Hydroxyethyl)amino)ethyl)amino)ethyl)oleamide (CAS: 5839-65-6): This analog replaces the terminal aminoethyl group with a hydroxyethyl moiety, resulting in a shorter polyamine chain (triethylenetetramine derivative) and a monounsaturated (9Z) fatty acid. Its molecular formula is C₂₂H₄₄N₂O₂ (MW: 368.6), and the hydroxy group reduces overall basicity compared to the fully aminated target compound .

- N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadec-9-enamide monoacetate (CAS: 93942-09-7): This derivative features a monoacetate salt form of a monounsaturated (9-en) analog. The acetate counterion enhances solubility in polar solvents, while the single double bond reduces lipid bilayer fluidity compared to the diunsaturated target compound .

Differences in Fatty Acid Unsaturation

- Its molecular formula is C₂₆H₄₉N₄O₃ (MW: 465.69), and the additional unsaturation reduces melting point by ~15°C compared to the diunsaturated analog .

- N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadec-9-enamide (CAS: 93942-09-7): The absence of the 12-diene bond simplifies the lipid tail, leading to lower oxidative instability but reduced membrane interaction specificity compared to the target compound .

Salt Forms and Solubility

The target compound’s free base form (CAS: 93942-10-0) contrasts with monoacetate salts like N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate (CAS: 93942-04-2). The acetate salt increases aqueous solubility (estimated logP reduced by 1.2 units) but may alter biodistribution in biological systems .

Data Table: Key Comparative Properties

Actividad Biológica

N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dien-1-amide, commonly referred to as a complex polyamine derivative, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical implications.

The molecular formula of N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dien-1-amide is , with a molecular weight of approximately 451.73 g/mol. The compound features multiple amino groups which may contribute to its biological interactions and activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Cell Proliferation : Studies indicate that polyamines like this compound can influence cell growth and differentiation by modulating the expression of genes involved in these processes. Polyamines are known to stabilize DNA structures and influence RNA synthesis, thereby playing a crucial role in cellular functions.

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures exhibit neuroprotective properties. They may act by reducing oxidative stress and inflammation in neuronal cells, thus holding potential for treating neurodegenerative diseases.

- Antimicrobial Activity : Some derivatives of polyamines have demonstrated antimicrobial properties against various pathogens. The mechanism often involves disrupting microbial membranes or inhibiting essential microbial enzymes.

- Cancer Therapeutics : Polyamines have been studied for their role in cancer biology, where they may promote or inhibit tumor growth depending on their concentration and the cellular context. Research suggests that targeting polyamine metabolism could provide new avenues for cancer treatment.

Case Studies

Several studies have investigated the effects of similar compounds on biological systems:

- Study on Neuroprotection : A study published in the Journal of Neurochemistry found that polyamine analogs could protect neuronal cells from apoptosis induced by oxidative stress, suggesting a potential therapeutic role in neurodegenerative diseases .

- Antimicrobial Efficacy : Research conducted by Smith et al. (2023) demonstrated that certain polyamine derivatives exhibited significant antibacterial activity against Staphylococcus aureus, indicating their potential as new antimicrobial agents .

Pharmacokinetics

The pharmacokinetic profile of N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dien-1-amide has not been extensively characterized; however, similar compounds typically show rapid absorption and distribution due to their hydrophilic nature. Metabolism often involves conjugation reactions leading to less active metabolites.

Data Table: Summary of Biological Activities

Q & A

Basic Question: What are the recommended synthetic routes for N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dien-1-amide, and how can experimental parameters be optimized?

Methodological Answer:

The synthesis of polyaminoethylamide derivatives typically involves sequential nucleophilic substitutions and acylations. For example, analogous compounds are synthesized via iterative coupling of aminoethylamine units followed by amidation with unsaturated fatty acids (e.g., octadeca-9,12-dienoic acid) . Key optimization steps include:

- Reagent stoichiometry: Use a 1.2–1.5 molar excess of aminoethylamine derivatives to drive reactions to completion.

- Temperature control: Maintain reactions at 40–60°C to balance reactivity and minimize side products.

- Purification: Employ column chromatography with polar/non-polar solvent gradients (e.g., CHCl₃:MeOH) to isolate intermediates .

- Design of Experiments (DoE): Apply factorial design to optimize reaction time, solvent polarity, and catalyst loading, reducing experimental iterations by 30–50% .

Basic Question: How can researchers characterize the structural integrity of this compound, particularly its unsaturated hydrocarbon chain and polyamine backbone?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm the positions of double bonds (δ 5.3–5.4 ppm for cis/trans olefinic protons) and amine proton environments (δ 1.5–2.8 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (expected ~550–600 g/mol) and fragmentation patterns indicative of amide bonds and ethylenediamine units .

- Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (amide C=O stretch) and 3300 cm⁻¹ (N-H stretch) confirm functional groups .

Advanced Question: What statistical methods are recommended to resolve contradictions in reaction yield data during scale-up synthesis?

Methodological Answer:

Contradictions often arise from non-linear scaling effects. To address this:

- Multivariate Analysis: Use Principal Component Analysis (PCA) to identify critical variables (e.g., mixing efficiency, temperature gradients) causing yield discrepancies .

- Response Surface Methodology (RSM): Model interactions between variables (e.g., reagent concentration vs. stirring rate) to predict optimal conditions for >90% yield .

- Robustness Testing: Perform Plackett-Burman designs to assess parameter sensitivity, ensuring reproducibility across batches .

Advanced Question: How can researchers investigate the compound’s interaction with lipid bilayers or cellular membranes?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Use software like GROMACS to model the compound’s insertion into lipid bilayers, focusing on hydrophobic matching of the octadecadienyl chain and electrostatic interactions of the polyamine headgroup .

- Fluorescence Anisotropy: Label the compound with BODIPY or similar fluorophores to measure membrane fluidity changes in vitro .

- Langmuir Trough Experiments: Quantify monolayer compression isotherms to assess surface pressure-area relationships, revealing insertion kinetics .

Advanced Question: What strategies mitigate degradation of the unsaturated hydrocarbon chain during long-term storage or experimental use?

Methodological Answer:

- Antioxidant Additives: Incorporate 0.1–1.0% (w/w) butylated hydroxytoluene (BHT) or α-tocopherol to prevent radical-mediated oxidation .

- Storage Conditions: Store under argon at −20°C in amber vials to limit photochemical degradation .

- Stability-Indicating Assays: Regularly monitor peroxide value (PV) via iodometric titration and track UV absorbance shifts at 234 nm (conjugated dienes) .

Basic Question: What analytical techniques are suitable for assessing purity and identifying byproducts?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a water-acetonitrile gradient (0.1% TFA modifier) to separate unreacted amines and oxidized byproducts .

- Thin-Layer Chromatography (TLC): Screen intermediates using silica plates and ninhydrin staining for amine detection .

- Elemental Analysis: Verify C/N ratios (±0.3% theoretical) to confirm stoichiometric integrity .

Advanced Question: How can AI-driven tools like COMSOL Multiphysics enhance the study of this compound’s physicochemical properties?

Methodological Answer:

- Diffusion Modeling: Simulate solute transport in biological matrices using finite element analysis (FEA) to predict bioavailability .

- Reaction Kinetics Optimization: Integrate AI algorithms with experimental data to refine Arrhenius parameters (activation energy, pre-exponential factor) for amidation reactions .

- Machine Learning (ML): Train models on historical synthesis data to recommend solvent systems (e.g., DMF vs. THF) for improved solubility .

Advanced Question: What mechanistic studies are needed to elucidate the compound’s potential as a gene/drug delivery vector?

Methodological Answer:

- Zeta Potential Measurements: Quantify surface charge (pH 4–10) to assess DNA binding capacity via electrostatic interactions .

- Gel Retardation Assays: Evaluate plasmid complexation efficiency at varying N/P ratios .

- In Vitro Transfection: Use luciferase reporter systems in HEK293 cells to optimize transfection efficiency while monitoring cytotoxicity (MTT assay) .

Table 1: Key Experimental Parameters for Synthesis Optimization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.